molecular formula C7H10N2O2S B3281333 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid CAS No. 732968-98-8

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Cat. No.: B3281333
CAS No.: 732968-98-8
M. Wt: 186.23 g/mol
InChI Key: SGSNLIDODGFYDF-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound’s thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may influence its interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(2-amino-1,3-thiazol-4-yl)butanoic acid involves the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions . The reaction typically requires a solvent such as ethanol or water and may involve heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the thiazole ring.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    Thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is unique due to the combination of its functional groups and the specific positioning of the thiazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNLIDODGFYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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